

Application Notes & Protocols: Preclinical Evaluation of Aderamastat

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Compound of Interest

Compound Name: Aderamastat

Cat. No.: B12388083

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Audience: Researchers, scientists, and drug development professionals.

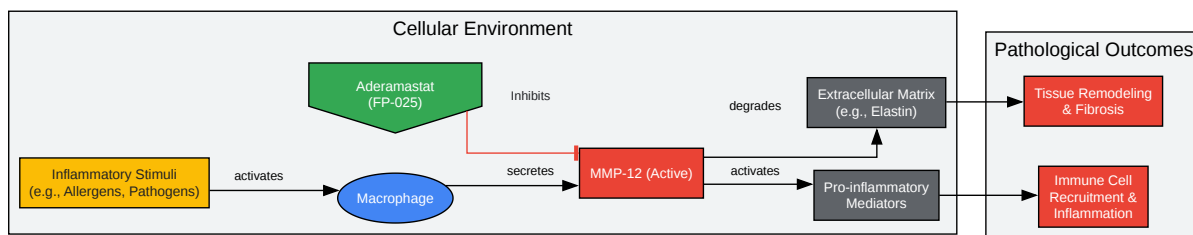
Introduction: **Aderamastat** (also known as FP-025) is an orally active, selective small-molecule inhibitor of Matrix Metalloproteinase-12 (MMP-12).[1][2] MMP-12 is a key enzyme implicated in the pathophysiology of various inflammatory and fibrotic diseases, particularly those affecting the respiratory system.[3][4] Secreted primarily by macrophages, MMP-12 plays a crucial role in tissue remodeling, extracellular matrix degradation, and the modulation of immune cell activity.[4] Elevated MMP-12 levels are associated with the severity of conditions like asthma and chronic obstructive pulmonary disease (COPD).[3][5] **Aderamastat's** targeted inhibition of MMP-12 presents a promising therapeutic strategy to mitigate the underlying inflammatory and fibrotic processes in these diseases.[3]

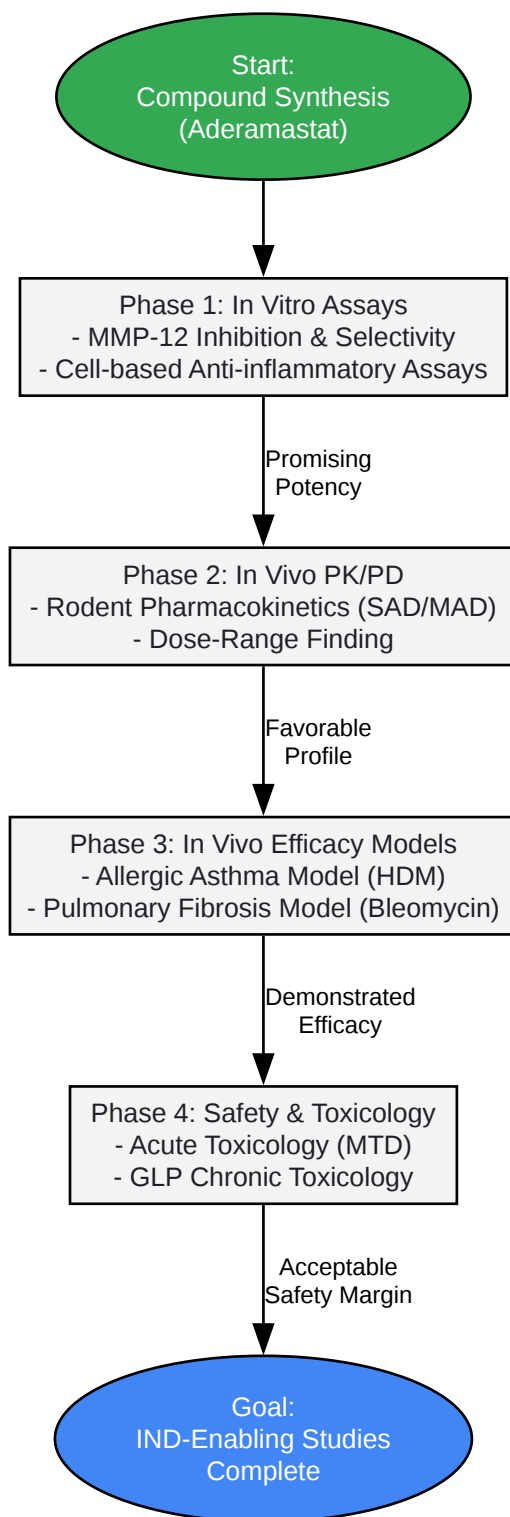
These application notes provide a comprehensive framework for the preclinical evaluation of **Aderamastat**, detailing the experimental design, protocols, and data presentation for key in vitro and in vivo studies.

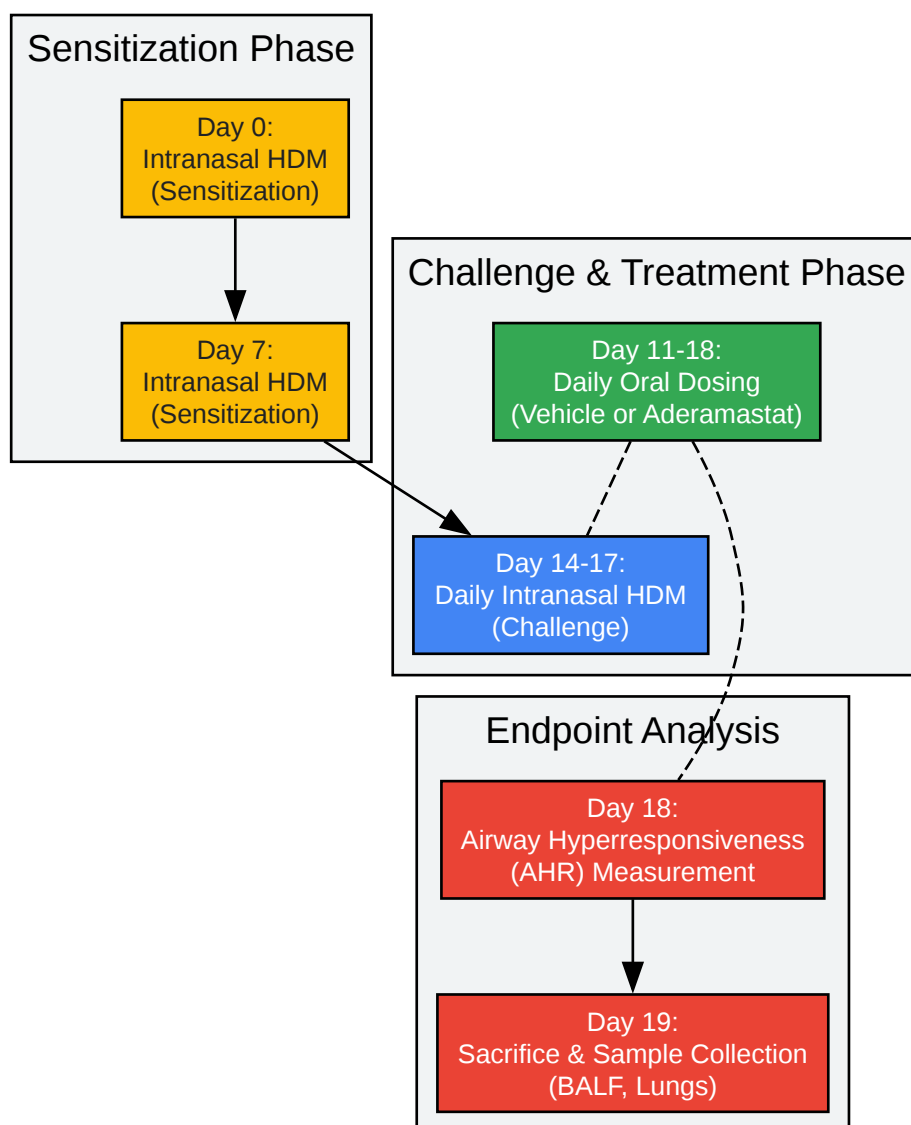
Mechanism of Action: MMP-12 in Inflammatory and Fibrotic Pathways

MMP-12 contributes to disease pathogenesis by breaking down elastin and other extracellular matrix components, and by activating or processing various cytokines, chemokines, and growth factors. This activity promotes the recruitment and activation of inflammatory cells such as neutrophils and lymphocytes, leading to chronic inflammation and subsequent fibrotic

remodeling. **Aderamastat** selectively binds to the catalytic site of MMP-12, blocking these downstream effects.







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References

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